molecular formula C9H19NO2 B13523608 2-(Ethylamino)heptanoic acid

2-(Ethylamino)heptanoic acid

Cat. No.: B13523608
M. Wt: 173.25 g/mol
InChI Key: QPROMIVUGVDBCP-UHFFFAOYSA-N
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Description

2-(Ethylamino)heptanoic acid is a synthetic amino acid derivative with the CAS Registry Number 1218711-69-3 . This compound has a molecular formula of C9H19NO2 and a molecular weight of 173.25 g/mol . Its structure features a heptanoic acid backbone substituted with an ethylamino group, offering researchers a unique building block for chemical biology and medicinal chemistry studies. As a modified amino acid, it holds significant potential for the synthesis of novel peptides, the investigation of metabolic pathways, and the development of pharmaceutical candidates. The compound is provided with cold-chain transportation to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-(ethylamino)heptanoic acid

InChI

InChI=1S/C9H19NO2/c1-3-5-6-7-8(9(11)12)10-4-2/h8,10H,3-7H2,1-2H3,(H,11,12)

InChI Key

QPROMIVUGVDBCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)O)NCC

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethylamino Heptanoic Acid and Analogues

Chemo-selective Amination and Alkylation Strategies

The introduction of the ethylamino group at the α-position of heptanoic acid requires precise control of reactivity to achieve the desired N-alkylation selectively. Various methodologies have been developed to this end, ranging from classical reductive amination to more modern biocatalytic and direct alkylation approaches.

Reductive Amination Protocols for N-Alkylation

Reductive amination is a widely employed and versatile method for the synthesis of secondary amines. rsc.org This two-step, one-pot process typically involves the reaction of a primary amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. In the context of synthesizing 2-(ethylamino)heptanoic acid, this would involve the reaction of 2-aminoheptanoic acid with acetaldehyde (B116499) or the reaction of 2-oxoheptanoic acid with ethylamine, followed by reduction.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their mild nature and selectivity for the imine over the carbonyl starting material.

Recent advancements in this area include the development of biocatalytic reductive amination. Imine reductases (IREDs) have emerged as powerful biocatalysts for the asymmetric synthesis of N-substituted α-amino esters from α-ketoesters and amines. nih.govmanchester.ac.uk These enzymes can provide access to both enantiomers of the target compound with high conversion rates and excellent enantioselectivity under mild reaction conditions. nih.govmanchester.ac.uk For instance, a panel of IREDs has been successfully screened for the reductive amination of ethyl 2-oxo-4-phenylbutyrate with various amines, demonstrating the potential of this approach for creating diverse N-substituted amino acid derivatives. nih.gov

Starting MaterialsReagents/CatalystProductKey Features
2-Aminoheptanoic acid, AcetaldehydeNaBH₃CN or NaBH(OAc)₃This compoundMild conditions, high selectivity for imine reduction.
2-Oxoheptanoic acid, EthylamineNaBH₃CN or NaBH(OAc)₃This compoundAlternative reductive amination pathway.
α-Ketoester, EthylamineImine Reductase (IRED)N-Ethyl-α-amino esterHigh enantioselectivity, environmentally friendly conditions. nih.gov

Direct Alkylation Approaches at the Nitrogen Center

Direct alkylation of the nitrogen atom of an amino acid presents an alternative route to N-substituted derivatives. However, controlling the degree of alkylation to prevent the formation of tertiary amines and quaternary ammonium (B1175870) salts can be challenging.

One strategy to achieve mono-alkylation involves the use of protecting groups. For example, the synthesis of α-N-ethylamino acids has been achieved by using hexafluoroacetone (B58046) as a protecting and activating agent for the starting α-amino acid. researchgate.net The resulting protected derivative can then be ethylated, and subsequent deprotection yields the desired N-ethylamino acid. researchgate.net

Another approach is the direct N-alkylation of unprotected amino acids. While this can be difficult to control, specific catalytic systems have been developed to facilitate this transformation. For instance, a method for the direct N-alkylation of unprotected α-amino acids with alcohols has been reported, offering a more sustainable alternative to traditional methods that use alkyl halides. acs.org

Stereoselective Synthesis of Chiral this compound Enantiomers

The stereochemistry at the α-carbon is often crucial for the biological activity of amino acid derivatives. Therefore, the development of stereoselective synthetic methods is of paramount importance.

One established method for the asymmetric synthesis of α-amino acids involves the use of chiral auxiliaries. For example, the Ni(II) complex of a Schiff base derived from glycine (B1666218) and a chiral ligand can be alkylated to produce chiral α-amino acids with high diastereoselectivity. acs.org This approach could be adapted for the synthesis of enantiomerically pure this compound.

Biocatalysis offers a powerful tool for stereoselective synthesis. As mentioned previously, imine reductases can be used for the asymmetric reductive amination of α-keto acids to produce chiral N-alkylated amino acids with high enantiomeric excess. nih.govmanchester.ac.uk This method provides access to both (R)- and (S)-enantiomers by selecting the appropriate enzyme.

A specific example of a highly stereoselective synthesis of a related compound, ethyl 2-(((benzyloxy)carbonyl)amino)heptanoate, has been reported with an enantiomeric excess of 96-97%. caltech.edu This highlights the feasibility of achieving high stereocontrol in the synthesis of 2-aminoheptanoic acid derivatives.

MethodKey Features
Chiral Auxiliary (e.g., Ni(II) complex)High diastereoselectivity, established methodology. acs.org
Biocatalytic Reductive Amination (IREDs)Access to both enantiomers, high enantiomeric excess, mild conditions. nih.govmanchester.ac.uk
Asymmetric Cross-CouplingHigh enantiomeric excess demonstrated for related compounds. caltech.edu

Functional Group Interconversions and Derivatization

Once the core structure of this compound is established, further modifications can be introduced through functional group interconversions and derivatization of the carbon backbone.

Carboxylic Acid Functionalization for Ester and Amide Analogues

The carboxylic acid moiety of this compound provides a versatile handle for further derivatization to produce ester and amide analogues. These derivatives can exhibit altered physicochemical properties and biological activities.

Standard esterification procedures, such as the Fischer-Speier esterification (reaction with an alcohol in the presence of a strong acid catalyst), can be employed to synthesize the corresponding esters. Alternatively, reaction with alkyl halides in the presence of a base can also yield esters.

Amide bond formation can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), followed by reaction with a primary or secondary amine. googleapis.com The synthesis of various amide derivatives of heptanoic acid has been reported, demonstrating the feasibility of this approach. google.com

Modification of the Heptanoic Acid Carbon Backbone

Modifying the heptanoic acid carbon backbone allows for the synthesis of a wide range of analogues with diverse structures and properties. This can involve the introduction of substituents, changes in chain length, or the incorporation of cyclic structures.

For instance, the alkylation of diethyl acetamidomalonate with an appropriate alkyl halide followed by hydrolysis and decarboxylation is a classic method for preparing α-amino acids with various side chains. acs.org This could be used to synthesize analogues of 2-aminoheptanoic acid with modifications on the heptyl chain.

More advanced methods include C-H functionalization, which allows for the direct introduction of functional groups at specific positions on the alkyl chain. For example, palladium-catalyzed methods have been developed for the terminal-selective functionalization of alkyl chains. nih.gov

Furthermore, the synthesis of β- and γ-substituted amino acids has been achieved through various strategies, including the use of β-lactones as synthetic intermediates. researchgate.netnih.gov These methods could be applied to create analogues of this compound with substituents at positions other than the α-carbon. The synthesis of heptanoic acid derivatives with various modifications, such as the introduction of hydroxyl groups or phenylhydrazide moieties, has also been described, showcasing the broad scope for derivatization. ontosight.ai

Biocatalytic and Chemoenzymatic Synthesis Approaches

The convergence of biocatalysis and chemical synthesis has given rise to powerful and sustainable methods for constructing complex molecules like this compound. These approaches harness the inherent selectivity of enzymes to overcome traditional challenges in stereocontrol and functional group compatibility, often leading to more efficient and environmentally benign processes. oup.comresearchgate.net

Enzymatic Routes for Amination and Alkylation

The precise introduction of amino and ethyl groups onto a heptanoic acid backbone is a critical step in the synthesis of the target molecule. Enzymes, with their high degree of specificity, offer elegant solutions for these transformations.

A variety of enzymatic strategies have been developed for the synthesis of non-proteinogenic amino acids. researchgate.netnih.gov One-pot chemoenzymatic syntheses, which combine enzymatic reactions with chemical steps in a single reaction vessel, have proven to be particularly effective. oup.comresearchgate.netnih.gov For instance, the synthesis of β-branched aromatic amino acids can be achieved through a dynamic kinetic resolution catalyzed by a transaminase. oup.com

Enzymatic alkylation, a key step for introducing the ethyl group, can be approached through various means. While direct N-ethylation by enzymes is an area of ongoing research, chemoenzymatic cascades that couple enzymatic transformations with chemical alkylation steps have been successfully demonstrated for related molecules. nih.gov A synergistic approach combining photoredox catalysis with pyridoxal (B1214274) (PLP)-dependent threonine aldolases has recently been reported for the α-alkylation of unprotected amino acids like alanine (B10760859) and glycine, opening new avenues for the synthesis of α-tertiary amino acids. acs.org

Reductive amination of a corresponding keto-acid precursor stands as a robust method for installing the amino group. This can be accomplished using amino acid dehydrogenases, which facilitate the conversion with high enantioselectivity. frontiersin.orgnih.gov The efficiency of these enzymatic systems often relies on a cofactor regeneration system. nih.gov Transaminases offer an alternative route for amination, transferring an amino group from a donor molecule to a keto-acid acceptor. researchgate.netmdpi.com

The "Amidase Process" is a well-established chemoenzymatic method that allows for the resolution of racemic mixtures of amino acid amides to yield enantiomerically pure amino acids. researchgate.netfrontiersin.org This technique leverages the stereospecificity of amidases to selectively hydrolyze one enantiomer, allowing for the separation of the desired product.

Table 1: Overview of Enzymatic Strategies for Amino Acid Synthesis

Enzyme Class Reaction Type Substrate Example Product Example Key Features
Transaminases Asymmetric amination α-Keto acids Chiral α-amino acids High stereoselectivity, often coupled with dynamic kinetic resolution. oup.comnih.gov
Threonine Aldolases α-Alkylation Unprotected amino acids (e.g., alanine) α-Tertiary amino acids Synergistic with photoredox catalysis for novel bond formation. acs.org
Amino Acid Dehydrogenases Reductive amination α-Keto acids Chiral α-amino acids Requires a cofactor regeneration system for efficiency. frontiersin.orgnih.gov
Amidases Kinetic resolution Racemic amino acid amides Enantiopure α-amino acids Enables the production of optically pure compounds from racemic mixtures. researchgate.netfrontiersin.org

Microbial Fermentation and Biotransformation for Heptanoic Acid Precursors

The heptanoic acid backbone of the target molecule can be sustainably produced through microbial processes, utilizing renewable feedstocks and avoiding harsh chemical reagents.

Microbial fermentation is a promising route for the production of medium-chain fatty acids, including heptanoic acid. Certain bacterial species, such as Clostridium kluyveri, are known to produce heptanoic acid from simpler carbon sources like ethanol (B145695) and propionic acid through the ethanol-carboxylate fermentation pathway. google.comgoogle.com The composition of the microbial community and the fermentation conditions, such as pH and temperature, play a crucial role in directing the metabolic flux towards the desired product. nih.gov Research has indicated that specific genera, including Mogibacterium and Burkholderia, may favor the formation of heptanoic acid. nih.gov Furthermore, volatile fatty acids, heptanoic acid among them, can be generated from the fermentation of organic waste materials, highlighting a potential valorization route for waste streams. mdpi.com

Biotransformation offers another avenue for producing heptanoic acid from renewable resources. A notable example is the conversion of ricinoleic acid, the primary fatty acid in castor oil, into heptanoic acid. google.comresearchgate.net This process typically involves the cleavage of ricinoleic acid to yield heptanal, which is subsequently oxidized to heptanoic acid. Recombinant Escherichia coli has been engineered to serve as a whole-cell biocatalyst for this transformation, expressing enzymes such as alcohol dehydrogenase and Baeyer-Villiger monooxygenase. nih.govsciepublish.com Enhancing the tolerance of these microbial hosts to the product, which can be toxic at high concentrations, is a key area of research to improve yields. nih.gov

Table 2: Microbial Production of Heptanoic Acid and its Precursors

Microorganism/System Feedstock Product Key Findings
Clostridium kluyveri Ethanol and propionic acid Heptanoic acid Utilizes the ethanol-carboxylate fermentation pathway. google.com
Mixed microbial cultures Winery effluents Heptanoic acid The presence of Mogibacterium and Burkholderia favored its formation. nih.gov
Recombinant Escherichia coli Ricinoleic acid n-Heptanoic acid Whole-cell biotransformation using engineered enzymatic pathways. researchgate.netnih.gov
Enriched bacterial cultures Food waste leachate Heptanoic acid Demonstrates the potential of waste-to-value biotransformation. mdpi.com

Spectroscopic and Computational Elucidation of 2 Ethylamino Heptanoic Acid Structural Attributes

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for molecular structure determination, offering empirical data on the electronic and vibrational states of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for 2-(Ethylamino)heptanoic acid are not widely published, the expected chemical shifts (δ) and splitting patterns for both ¹H and ¹³C NMR can be predicted based on its molecular structure. These predictions are fundamental for the identification and verification of the compound in a laboratory setting. sam.gov

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
-COOH10.0 - 13.0Singlet, broad
-NH-2.0 - 5.0Singlet, broad
α-CH3.0 - 3.5Triplet
-CH₂- (ethyl)2.5 - 3.0Quartet
β-CH₂- (heptanoic)1.5 - 1.8Multiplet
-(CH₂)₄- (heptanoic)1.2 - 1.6Multiplet
-CH₃ (heptanoic)0.8 - 1.0Triplet
-CH₃ (ethyl)1.0 - 1.3Triplet

Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (ppm)
C=O175 - 185
α-C55 - 65
-CH₂- (ethyl)40 - 50
C-2 to C-6 (heptanoic)20 - 40
-CH₃ (ethyl)10 - 15
-CH₃ (heptanoic)~14

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. The analysis of these bands is crucial for structural verification. libretexts.orguc.edu

Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-HO-H stretch2500-3300Strong, very broad
Amine N-HN-H stretch3300-3500Medium, sharp
Alkyl C-HC-H stretch2850-2960Strong
Carboxylic Acid C=OC=O stretch1700-1725Strong
Amine N-HN-H bend1550-1640Medium-Strong
Carboxylic Acid C-OC-O stretch1210-1320Strong
Amine C-NC-N stretch1000-1250Medium-Strong

FT-Raman and SERS: FT-Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of heptanoic acid, a related compound, has been documented and serves as a reference. squarespace.comresearchgate.net Surface-Enhanced Raman Scattering (SERS) could further be employed to amplify the Raman signal and provide insights into the molecule's orientation on a metallic surface, as the proximity of specific groups like the alkyl chain to the surface can be inferred from the enhancement of their corresponding vibrational modes. researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (molar mass: 173.25 g/mol ), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of approximately 173. fluorochem.co.uk

The fragmentation of the molecule under electron ionization would likely proceed through characteristic pathways:

Alpha-cleavage: Fission of the bond adjacent to the nitrogen atom is a common pathway for amines.

Loss of the carboxyl group: Decarboxylation can occur, leading to a significant fragment at [M-45]⁺.

Alkyl chain fragmentation: Cleavage at various points along the heptanoic acid chain would produce a series of fragments separated by 14 Da (-CH₂-).

Analysis using high-resolution mass spectrometry, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS), would allow for the precise determination of the molecular formula from the exact mass measurement. nih.gov

Quantum Chemical Modeling and Conformational Analysis

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular structure and properties at the electronic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP, can be applied to: southampton.ac.uk

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Predict Vibrational Frequencies: Calculate theoretical IR and Raman spectra that can be compared with experimental results for peak assignment. researchgate.net

Determine Electronic Properties: Calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the electrostatic potential map, which are crucial for understanding the molecule's reactivity. arxiv.org

Parameters Elucidated by DFT

ParameterSignificance
Optimized GeometryProvides bond lengths, bond angles, and dihedral angles of the lowest energy conformer.
HOMO/LUMO EnergiesRelate to the molecule's ability to donate or accept electrons.
Electrostatic PotentialMaps the charge distribution, indicating sites susceptible to electrophilic or nucleophilic attack.
Calculated Vibrational FrequenciesAids in the precise assignment of experimental IR and Raman spectral bands.

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. utwente.nl By simulating the molecule in a defined environment, such as in a solvent like water, MD can explore its conformational landscape. nih.gov For this compound, MD simulations would reveal:

The dynamic behavior of the flexible alkyl chains.

The stability of different rotational isomers (rotamers).

Intramolecular hydrogen bonding possibilities.

These simulations are valuable for understanding how the molecule might behave and interact in a biological or chemical system. nih.gov

Prediction of Spectroscopic Parameters and Reactivity Descriptors

To provide a comprehensive understanding of the structural and electronic characteristics of this compound, computational methods are employed to predict its spectroscopic and reactivity parameters. These predictions, rooted in quantum chemical calculations, offer valuable insights where experimental data may be sparse and can aid in the interpretation of empirical findings.

Predicted Spectroscopic Data

The prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is a cornerstone of modern chemical analysis. Computational models, particularly those based on Density Functional Theory (DFT), have become increasingly reliable for this purpose. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR chemical shifts for this compound provide a theoretical spectrum that can be used as a reference. Online prediction tools, which often utilize databases of known spectra and machine learning algorithms, can generate these values. nmrdb.orgcaspre.canmrdb.org For this compound, the predicted chemical shifts are influenced by the electronic environments of the protons and carbon atoms, which are in turn affected by the presence of the electronegative nitrogen and oxygen atoms.

The predicted ¹H NMR chemical shifts are expected to show distinct signals for the protons on the ethyl group, the heptanoic acid chain, the amine proton, and the carboxylic acid proton. Protons closer to the electron-withdrawing amino and carboxyl groups will typically resonate at higher chemical shifts (downfield). libretexts.org Similarly, the ¹³C NMR spectrum will display unique peaks for each carbon atom in a different chemical environment, with the carbonyl carbon of the carboxylic acid appearing at the highest chemical shift. researchgate.netlibretexts.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
Carboxylic acid -OH10.0 - 12.0
α-CH3.0 - 3.5
Ethyl -CH₂-2.8 - 3.2
Heptanoic chain -CH₂- (adjacent to α-CH)1.5 - 1.8
Heptanoic chain -(CH₂)₄-1.2 - 1.5
Terminal -CH₃ (heptanoic chain)0.8 - 1.0
Ethyl -CH₃1.1 - 1.3
Amine -NH-1.5 - 2.5

Note: These are estimated ranges and can vary based on the specific prediction software and solvent conditions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
Carbonyl C=O175 - 185
α-C55 - 65
Ethyl -CH₂-40 - 50
Heptanoic chain -CH₂- (adjacent to α-CH)30 - 35
Heptanoic chain -(CH₂)₄-22 - 32
Terminal -CH₃ (heptanoic chain)13 - 15
Ethyl -CH₃14 - 16

Note: These are estimated ranges and can vary based on the specific prediction software and solvent conditions.

Infrared (IR) Spectroscopy:

Predicted IR spectra can highlight the characteristic vibrational frequencies of the functional groups within this compound. The vibrational spectrum of a molecule is a unique physical property that can be used for identification. wiley.com Key predicted absorption bands would include:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.

C-H Stretch: Multiple sharp bands between 2850-3000 cm⁻¹ due to the stretching of C-H bonds in the alkyl chains. vscht.cz

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid. vscht.cz

C-N Stretch: A band in the 1180-1360 cm⁻¹ region.

C-O Stretch: A band in the 1210-1320 cm⁻¹ region.

Mass Spectrometry (MS):

The prediction of an electron ionization (EI) mass spectrum involves anticipating the fragmentation pattern of the parent molecule. nih.gov For this compound, the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways would likely involve the loss of the ethyl group, cleavage adjacent to the carbonyl group (alpha-cleavage), and fragmentation of the heptanoic acid chain. The development of computational models, including those using machine learning, aids in predicting these fragmentation patterns. plos.org

Predicted Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the global and local reactivity descriptors of a molecule. rasayanjournal.co.in These descriptors provide insight into the chemical behavior and reactivity of this compound.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. researchgate.net

From the HOMO and LUMO energies, several key reactivity descriptors can be calculated: rasayanjournal.co.inresearchgate.net

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -E(LUMO).

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to a greater hardness, indicating higher stability. rasayanjournal.co.in

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons. It is calculated as ω = χ² / (2η).

Interactive Data Table: Predicted Reactivity Descriptors for this compound (Conceptual)

DescriptorFormulaSignificance
HOMO Energy (E_HOMO)-Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (E_LUMO)-Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)E_LUMO - E_HOMOIndicates chemical stability and reactivity.
Ionization Potential (I)≈ -E_HOMOEnergy required to remove an electron.
Electron Affinity (A)≈ -E_LUMOEnergy released upon accepting an electron.
Electronegativity (χ)(I + A) / 2Measure of electron-attracting power.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)1 / ηReciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)χ² / (2η)Measure of electrophilic character.

Note: The actual values for these descriptors would be obtained from specific quantum chemical calculations (e.g., using DFT with a suitable basis set).

In Vitro Biochemical Interactions and Biological Activity Profiling of 2 Ethylamino Heptanoic Acid

Enzyme Interaction and Modulation Studies

Investigations into Enzyme Inhibition and Activation Mechanisms

While direct studies on 2-(Ethylamino)heptanoic acid are not prominent in the reviewed literature, the structural features of the compound—a carboxylic acid head and an amino acid-like backbone—are common in molecules designed to interact with enzymes. Enzyme inhibition by such molecules can occur through various mechanisms. Two common modes are noncompetitive and uncompetitive inhibition, where the inhibitor binds to the enzyme at a site distinct from the active site, either before or after the substrate has bound. biorxiv.org

For instance, research into other heptanoic acid derivatives has identified potent enzyme inhibitors. A study on 3-Deoxy-d-arabino-heptulosonate 7-phosphate synthase (DAH7PS), an essential enzyme in M. tuberculosis, identified a heptanoic acid bisphosphate compound as an effective inhibitor. nih.gov Similarly, investigations into Group IVA cytosolic phospholipase A2 (GIVA cPLA2), a key enzyme in the production of eicosanoids, have shown that inhibitors based on δ- and γ-amino acids with a free carboxy group can be highly potent and specific. uoa.gr These examples suggest that this compound, as an amino-heptanoic acid derivative, could potentially function as an enzyme inhibitor, though its specific targets are not defined.

Mechanisms of enzyme activation are also plausible. Certain enzymes are activated by small molecules that induce necessary conformational changes. slu.edu For example, some sirtuin enzymes, which are typically activated by long-chain fatty acids, can also have their activity increased by other small molecules that modulate substrate binding or catalytic steps. biorxiv.org

Substrate Mimicry and Binding Affinity Assessments

The structure of this compound allows it to potentially act as a substrate mimic. The polar carboxylic acid group can mimic the head group of a natural substrate, while the aliphatic chain and amino group can interact with other regions of an enzyme's active site. uoa.gr This mimicry is a common strategy for designing enzyme inhibitors, where the compound competes with the natural substrate for binding to the active site. uoa.gr

Binding affinity, a measure of the strength of the interaction between a ligand and its target, is a critical parameter. It is often expressed as an inhibition constant (Ki), a dissociation constant (Kd), or an IC50 value (the concentration required to inhibit 50% of the target's activity). While specific binding affinity data for this compound is not available, the table below presents illustrative data for other complex molecules containing a hexanoic or heptanoic acid moiety to demonstrate the range of affinities that can be achieved.

Compound TypeTarget EnzymeAffinity MeasurementReference
Complex Hexanoic Acid DerivativeRenin (Human)IC50: 6.30 nM bindingdb.org
γ-Norleucine-based 2-oxoamideGroup IVA cytosolic phospholipase A2 (GIVA cPLA2)Potent Inhibition (Specific value not detailed) uoa.gr
Heptanoic Acid 2,7-Bisphosphate Analog3-Deoxy-d-arabino-heptulosonate 7-phosphate synthase (DAH7PS)Potent Inhibition (Specific value not detailed) nih.gov

Receptor Ligand Binding Investigations

Characterization of Receptor-Ligand Interactions

Receptors are key cellular targets for therapeutic compounds. The interaction between a ligand and a receptor can be characterized using various biochemical assays, such as radioligand binding assays. revvity.com These experiments measure the competitive inhibition of a known radiolabeled ligand's binding to a receptor by the test compound. epa.gov This allows for the determination of the binding affinity (Ki) of the test compound for the receptor.

Studies on other novel ligands demonstrate this process. For example, in the characterization of antagonists for the EphA2 receptor, researchers performed ELISA-based binding assays to measure the ability of new compounds to displace the natural ligand, ephrin-A1. nih.gov This approach confirmed that the tested compounds could prevent the natural receptor-ligand interaction in a concentration-dependent manner. nih.gov Similar methodologies could be employed to screen this compound against a panel of receptors to identify potential binding partners. The binding of a ligand to a receptor can also be reversible or irreversible, a critical characteristic that influences its pharmacological profile. nih.gov

Allosteric Modulation and Orthosteric Site Binding Studies

Ligands can bind to receptors at two principal types of sites: the orthosteric site and the allosteric site. The orthosteric site is the binding site for the endogenous (natural) ligand. nih.gov A compound that binds here is known as an orthosteric ligand. In contrast, an allosteric modulator binds to a topographically distinct site, influencing the binding or signaling of the orthosteric ligand without directly competing for its binding site. nih.govmdpi.com

Allosteric modulators are classified based on their effect:

Positive Allosteric Modulators (PAMs): These compounds potentiate the effect of the orthosteric ligand, often by increasing its binding affinity or efficacy. nih.govmdpi.com

Negative Allosteric Modulators (NAMs): These compounds reduce the effect of the orthosteric ligand. nih.govmdpi.com

Silent Allosteric Modulators (SAMs): These bind to the allosteric site and can block the action of other allosteric modulators (PAMs or NAMs) but have no effect on their own on the orthosteric ligand's function. nih.gov

The concept of allosteric modulation has been extensively studied for G protein-coupled receptors (GPCRs) and ion channels. nih.govnih.govmdpi.com For example, benzodiazepines are classic PAMs of the GABA-A receptor. nih.gov Whether this compound acts as an orthosteric ligand or an allosteric modulator at any given receptor would require specific experimental investigation, as this has not been determined in the available literature.

Compound (Illustrative Example)Receptor TargetInteraction TypeBinding Affinity (Ki)Reference
UniPR1447 (L-β-homotryptophan conjugate)EphA2Antagonist1.4 µM nih.gov
UniPR1447 (L-β-homotryptophan conjugate)EphB2Antagonist2.6 µM nih.gov
HMA (Amiloride analogue)A3 Adenosine ReceptorAllosteric InhibitorPotency varies by receptor subtype nih.gov

Cellular Pathway Perturbation Analysis in Model Systems (Excluding Clinical Studies)

The biological activity of a compound is ultimately defined by how it perturbs cellular pathways. Amino acids and their derivatives are known to have significant effects on cellular signaling. For example, amino acids can regulate gene expression through pathways that sense nutrient availability, such as the GCN2-eIF2-ATF4 pathway, which is activated in response to amino acid starvation to promote cell survival. researchgate.net

Modern techniques like single-cell RNA sequencing can provide detailed insights into how a compound alters pathway activity within individual cells. nih.gov Such analyses can reveal if a compound upregulates or downregulates specific biological pathways, such as those involved in inflammation, cell proliferation, or metabolism. researchgate.netnih.gov For example, studies on the antiviral compound Ingavirin, which is a more complex hexanoic acid derivative, showed it could protect cells from virus-induced damage, suggesting it modulates cellular pathways related to viral defense and cell survival. nih.govresearchgate.net Given its structure as an amino acid derivative, this compound could potentially perturb pathways related to amino acid metabolism or cellular stress responses, though specific in vitro studies are required for confirmation.

Impact on Cellular Signaling Cascades in Model Systems

No studies were found that investigated the effects of this compound on cellular signaling pathways.

Assessment of In Vitro Cytomodulatory Effects

There is no available research on the in vitro cytomodulatory properties of this compound.

Antimicrobial and Antiviral Efficacy in Laboratory Models (Excluding Clinical Trials)

Evaluation against Bacterial Pathogens

No data exists in the searched literature concerning the evaluation of this compound against any bacterial pathogens.

Antiviral Activity in Cell Culture Models

There were no findings on the antiviral activity of this compound in any cell culture models.

Due to the absence of any research findings for "this compound" in the specified areas, it is not possible to generate the requested article or associated data tables.

Table of Compounds Mentioned

As no other chemical compounds were relevant to the requested article on "this compound," no table of compounds is provided.

Metabolic Fates and Biotransformation Pathways of 2 Ethylamino Heptanoic Acid in Biological Systems

Endogenous Metabolic Integration Studies

The integration of 2-(Ethylamino)heptanoic acid into the host's metabolic network is predicated on the recognition and processing of its structural features by native enzymes. These features include a seven-carbon heptanoic acid backbone and an N-ethylated amino group at the alpha-position.

Catabolism is the metabolic process of breaking down complex molecules into simpler ones, often releasing energy. wikipedia.org The degradation of this compound is hypothesized to proceed through pathways common to the catabolism of both amino acids and fatty acids. encyclopedia.pubnih.gov

The initial step in its breakdown likely involves the removal of the ethylamino group. This can occur via two primary mechanisms common in amino acid catabolism: nih.gov

Oxidative Deamination: An amino acid oxidase could catalyze the removal of the amino group, generating the corresponding α-keto acid (2-oxoheptanoic acid), ethylamine, and a reduced cofactor.

Transamination: A transaminase enzyme could transfer the ethylamino group to an α-keto acid acceptor (like α-ketoglutarate), forming a new amino acid (e.g., N-ethyl-glutamate) and, again, 2-oxoheptanoic acid.

Following the removal of the amino group, the resulting carbon skeleton, heptanoic acid or its keto-analogue, would enter the fatty acid oxidation pathway. As a medium-chain fatty acid, heptanoic acid would likely undergo β-oxidation within the mitochondria. This process sequentially shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.org

Potential degradation mechanisms may also include ω-oxidation (oxidation at the terminal carbon) or α-oxidation, particularly if the β-oxidation pathway is sterically hindered by the substitution at the alpha-carbon.

Table 1: Putative Catabolic Steps for this compound

StepProposed ReactionKey Enzyme ClassIntermediate/ProductMetabolic Fate
1Oxidative Deamination/TransaminationAmino Acid Oxidase / Transaminase2-Oxoheptanoic acidEnters fatty acid metabolism
2Decarboxylation & OxidationDehydrogenase ComplexHexanoyl-CoAEnters β-oxidation pathway
3β-Oxidation CyclesAcyl-CoA DehydrogenasesAcetyl-CoA, Propionyl-CoAEnters Citric Acid Cycle

Anabolism refers to the set of metabolic pathways that construct molecules from smaller units. wikipedia.org Standard biosynthetic pathways, such as protein synthesis and the formation of primary metabolites, rely on a specific set of proteinogenic amino acids and common metabolic intermediates. nih.gov

This compound is a non-proteinogenic, structurally modified amino acid. Consequently, it is not expected to be a direct precursor in major anabolic routes like protein synthesis. Its incorporation into peptides would require a unique tRNA synthetase capable of recognizing it, which is not typical in most organisms.

However, it is plausible that in certain specialized pathways, the molecule could serve as a substrate for further modification. For instance, it could potentially be a substrate for enzymes that catalyze:

Acylation: The ethylamino group could be acylated to form more complex amide structures.

Hydroxylation: The heptanoyl chain could be hydroxylated to produce signaling molecules or intermediates for other pathways.

The role of such compounds as anabolic precursors is often limited and highly specific to organisms that may have evolved unique enzymatic machinery to utilize them. nih.gov In general, xenobiotic molecules are more likely to be targeted for catabolism and excretion rather than being integrated into core anabolic processes.

Biotransformation by Microbial Systems

Microorganisms possess a vast and diverse enzymatic arsenal, enabling them to metabolize a wide array of chemical compounds, including xenobiotics that may be resistant to degradation by higher organisms. mdpi.com This metabolic capability is central to bioremediation and is a valuable tool in biotechnology for creating novel compounds. nih.gov

When introduced into a microbial environment, this compound is treated as a xenobiotic. The goal of microbial xenobiotic metabolism is often detoxification or utilization of the compound as a carbon or nitrogen source. wikipedia.orgnih.gov The process typically involves initial enzymatic modifications (Phase I reactions) that introduce or expose functional groups, followed by conjugation (Phase II reactions) to increase water solubility. mhmedical.comresearchgate.net

Microbes like bacteria and fungi, particularly from genera such as Aspergillus, Penicillium, and Streptomyces, are well-known for their ability to perform complex biotransformations. nih.gov They can carry out reactions that are difficult to achieve through conventional chemical synthesis. The metabolism of this compound by these microorganisms could lead to a variety of modified products, depending on the species and the specific enzymes it expresses.

The enzymatic transformation of this compound by microbial systems can involve several types of reactions. Identifying the resulting metabolites is key to understanding these pathways. Modern analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) are essential for elucidating the structures of these biotransformed products. embopress.orgnih.gov

Key enzymatic transformations that microorganisms could perform on this substrate include:

N-Dealkylation: Removal of the ethyl group from the nitrogen atom, yielding 2-aminoheptanoic acid. This is a common reaction catalyzed by cytochrome P450 monooxygenases.

Hydroxylation: The introduction of a hydroxyl (-OH) group at various positions along the heptanoyl chain. This reaction, also often catalyzed by P450 enzymes, increases the polarity of the molecule.

Oxidation: Oxidation of the primary alcohol (resulting from terminal hydroxylation) to an aldehyde and then to a carboxylic acid, forming a dicarboxylic acid.

Degradation of the side chain: Similar to endogenous catabolism, microbes can utilize β-oxidation to break down the fatty acid chain for energy.

Table 2: Potential Microbial Enzymatic Transformations of this compound

Reaction TypeEnzyme ClassPotential Product(s)Significance
N-DealkylationCytochrome P450 Monooxygenase2-Aminoheptanoic acidRemoval of ethyl group; potential entry into standard amino acid metabolism
ω-HydroxylationHydroxylase / Monooxygenase2-(Ethylamino)-7-hydroxyheptanoic acidIncreases polarity; prepares for further oxidation
Chain OxidationAlcohol/Aldehyde Dehydrogenase7-Carboxy-2-(ethylamino)hexanoic acidFormation of a more water-soluble dicarboxylic acid
O-Demethylation (if applicable)O-DemethylaseNot applicableA common microbial reaction for methoxylated compounds nih.gov
GlycosylationGlycosyltransferaseGlycoside conjugatesIncreases water solubility for excretion nih.gov

Role of 2 Ethylamino Heptanoic Acid in Supramolecular Chemistry and Material Science Contexts

Self-Assembly and Nanostructure Formation

The unique molecular architecture of 2-(Ethylamino)heptanoic acid, which features a hydrophilic amino acid head and a hydrophobic seven-carbon tail, positions it as a compelling candidate for the construction of ordered nanomaterials. This amphiphilic nature is central to its potential role in supramolecular chemistry.

The self-assembly of molecules into complex, non-covalently bonded structures is a cornerstone of supramolecular chemistry. aceec.ac.inresearchgate.net For amphiphilic molecules like this compound, the primary driving forces behind this phenomenon are hydrophobic interactions, hydrogen bonding, and electrostatic forces. researchgate.netnih.gov

The design of self-assembling systems based on such amino acid derivatives follows several key principles:

Amphiphilicity : The molecule possesses distinct hydrophilic (the ethylamino acid group) and hydrophobic (the heptyl chain) regions. In aqueous environments, the hydrophobic tails spontaneously sequester themselves from water, leading to the formation of aggregates like micelles or vesicles. mit.edutandfonline.com

Intermolecular Forces : The amino and carboxylic acid groups can participate in strong, directional hydrogen bonds, which, along with van der Waals forces between the alkyl chains, stabilize the resulting nanostructures. aceec.ac.in

Environmental Triggers : The self-assembly process can be highly sensitive to environmental conditions. Factors such as pH, temperature, and ionic strength can be modulated to control the size, shape, and stability of the formed aggregates. mit.edu The charge on the amino acid headgroup, for instance, can be tuned by adjusting the pH, thereby influencing the electrostatic interactions between molecules.

By leveraging these principles, this compound could theoretically be engineered to form a variety of nanostructures, including micelles, nanotubes, and bilayer vesicles, making it a versatile building block for functional nanomaterials. tandfonline.comrsc.org

To investigate and confirm the formation of ordered nanostructures from this compound, a suite of advanced analytical techniques is required. These methods provide insights into the size, morphology, and internal structure of the self-assembled architectures over multiple length scales. nih.gov

Key characterization techniques include:

Microscopy : Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offer direct visualization of the nanostructures, revealing their shape and size distribution. nih.govnih.gov Atomic Force Microscopy (AFM) can provide high-resolution topographical images of the assembled structures on a surface. nih.gov

Scattering Techniques : Dynamic Light Scattering (DLS) is used to determine the hydrodynamic radius of particles in solution, offering a measure of the average size of the aggregates. nanocomposix.comresearchgate.net Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) provide detailed information about the shape, size, and internal arrangement of the nanostructures in both solution and solid states. rsc.org

Spectroscopy : Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can confirm the intermolecular interactions, such as hydrogen bonding, that drive the self-assembly process. nih.govrsc.org

The following table summarizes the primary uses of these characterization methods in the study of supramolecular architectures.

TechniqueAbbreviationPrimary Information Obtained
Transmission Electron MicroscopyTEMMorphology, size, and internal structure of nanostructures. nih.govnanocomposix.com
Scanning Electron MicroscopySEMSurface topography and morphology of materials. nih.govnih.gov
Atomic Force MicroscopyAFMHigh-resolution 3D surface imaging. nih.gov
Dynamic Light ScatteringDLSHydrodynamic size distribution of particles in suspension. nanocomposix.comresearchgate.net
Small-Angle X-ray ScatteringSAXSAverage particle size, shape, and internal structure. rsc.org

These complementary techniques are essential for a comprehensive understanding of the hierarchical structures formed through molecular self-assembly. nih.govrsc.org

Conjugation Chemistry and Bioconjugation Applications

The presence of both a secondary amine and a carboxylic acid functional group makes this compound a versatile molecule for covalent modification. These reactive handles allow it to be chemically linked to biomolecules, polymers, and other materials to create sophisticated bioconjugates and advanced functional materials. symeres.com

Amide and ester bonds are fundamental linkages in bioconjugation due to their stability and prevalence in biological systems. hepatochem.comiris-biotech.de The functional groups of this compound are ideally suited for these reactions.

Amide Bond Formation : The carboxylic acid moiety can be activated to react with a primary or secondary amine on another molecule (e.g., the lysine (B10760008) side chain of a protein) to form a stable amide bond. nih.gov This is one of the most common reactions in medicinal chemistry and bioconjugation. hepatochem.com The activation of the carboxylic acid is typically achieved using coupling reagents, which convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. iris-biotech.de

Ester Bond Formation : Similarly, the activated carboxylic acid can react with an alcohol to form an ester linkage. While generally less stable to hydrolysis than amides, ester bonds can be designed for specific applications where controlled cleavage by esterase enzymes is desired. researchgate.net

A variety of coupling reagents have been developed to facilitate these reactions efficiently and with minimal side products. The choice of reagent is critical for achieving high yields and preserving the integrity of complex biomolecules. iris-biotech.debachem.com

The table below lists common coupling reagents used for amide and ester bond formation.

Reagent ClassExamplesByproduct CharacteristicsCommon Use
CarbodiimidesDCC, DIC, EDCUrea derivatives; solubility varies (EDC byproduct is water-soluble). peptide.comGeneral peptide synthesis, protein conjugation. hepatochem.compeptide.com
Phosphonium SaltsBOP, PyBOPHMPA (from BOP, toxic), phosphine (B1218219) oxides. bachem.comSolid-phase peptide synthesis, sterically hindered couplings.
Aminium/Uronium SaltsHBTU, TBTUTetramethylurea (water-soluble).Highly efficient peptide synthesis. bachem.com

The secondary amine of this compound can also act as the nucleophile, reacting with an activated carboxylic acid on another molecule, further expanding its versatility in conjugation chemistry. nih.govacs.org

In material science and drug delivery, linkers are crucial components that connect different molecular entities, such as a drug and a targeting moiety. symeres.com The structure of the linker dictates key properties of the final conjugate, including its stability, solubility, and the spatial separation between the connected parts. nih.gov

This compound can serve as a valuable component within a larger linker structure for several reasons:

Spacering : The seven-carbon alkyl chain provides a defined and flexible spacer, which can be crucial for preventing steric hindrance between conjugated molecules and ensuring each component can function correctly. nih.gov

Modularity : As a bifunctional molecule, it can be readily incorporated into more complex, multi-component linker systems through sequential amide or ester coupling reactions. combichemistry.com

By strategically combining this amino acid with other building blocks, researchers can design and synthesize linkers with precisely controlled lengths, flexibilities, and cleavage properties tailored for advanced materials and therapeutic applications. acs.org

Future Perspectives and Emerging Research Avenues for 2 Ethylamino Heptanoic Acid

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical sciences offers a transformative approach to compound discovery and optimization. For 2-(Ethylamino)heptanoic acid, these computational tools can accelerate the exploration of its chemical space and predict its biological activities.

Furthermore, generative AI models can propose entirely new molecules based on the core structure of this compound, tailored to fit a specific biological pocket or to exhibit a particular pharmacological profile. This in silico approach significantly reduces the time and cost associated with traditional trial-and-error synthesis and screening.

Table 1: Hypothetical Application of ML Models in Predicting Properties of this compound Analogs This table illustrates the potential use of machine learning to forecast the physicochemical and biological properties of hypothetical derivatives, guiding synthetic efforts toward compounds with the most promising profiles.

Derivative of this compoundPredicted PropertyML Model UsedPotential Implication
2-(Ethylamino)-5-hydroxyheptanoic acidIncreased PolarityGraph Neural NetworkImproved aqueous solubility
2-(Propylamino)heptanoic acidHigher LipophilicityRandom ForestEnhanced membrane permeability
This compound amideAltered Target AffinitySupport Vector MachineNovel biological interactions

Development of Advanced Analytical Techniques for Trace Detection

The ability to detect and quantify this compound at trace levels is crucial for studying its pharmacokinetics, metabolism, and environmental fate. Future research will likely focus on developing highly sensitive and specific analytical methods to overcome the challenges associated with its detection in complex biological and environmental matrices.

Advanced mass spectrometry (MS) techniques, such as triple quadrupole MS/MS and high-resolution Orbitrap MS, are expected to be pivotal. These technologies offer exceptional sensitivity and selectivity, allowing for the confident identification and quantification of the compound even in the presence of interfering substances. The development of specific fragmentation pathways for this compound will be essential for creating robust and reliable detection methods.

Additionally, innovations in separation science, such as capillary electrophoresis (CE) and ultra-high-performance liquid chromatography (UHPLC), will enable the efficient separation of this compound from its isomers and other structurally related molecules. Coupling these separation techniques with advanced MS detectors will provide a powerful platform for comprehensive analysis.

Table 2: Comparison of Current and Future Analytical Techniques for this compound Detection This table outlines the projected advancements in analytical methodologies, highlighting the anticipated improvements in sensitivity and resolution that will facilitate more detailed studies of the compound.

Analytical TechniqueTypical Limit of Detection (LOD)Key AdvantagesFuture Outlook
HPLC-UVng/mL rangeWidely available, robustLimited sensitivity for trace analysis
GC-MSpg/mL rangeHigh resolution for volatile derivativesRequires derivatization, potential for thermal degradation
UHPLC-Orbitrap MSfg/mL rangeHigh sensitivity, high mass accuracyWill enable precise quantification in complex biological samples
Capillary Electrophoresis-MSpg/mL rangeExcellent separation of isomers, low sample consumptionDevelopment of dedicated methods for chiral separation

Exploration of Novel Biocatalytic Systems for Sustainable Production

The synthesis of N-alkylated amino acids like this compound through traditional chemical methods often involves harsh reagents and can generate significant waste. Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a green and sustainable alternative for its production.

Future research is anticipated to focus on the discovery and engineering of enzymes capable of selectively synthesizing this compound. Enzymes such as reductive aminases and transaminases are promising candidates for catalyzing the formation of the C-N bond with high stereoselectivity, yielding a specific enantiomer of the final product. This is particularly important as the biological activity of chiral molecules is often dependent on their stereochemistry.

Genetic engineering and directed evolution techniques can be used to tailor the substrate specificity and catalytic efficiency of these enzymes, optimizing them for the production of this compound. The development of whole-cell biocatalytic systems, where the necessary enzymes are produced within a microorganism, could further streamline the production process and enhance its economic viability.

Elucidation of Undiscovered Biological Roles and Interactions

A significant frontier in the research of this compound lies in uncovering its potential biological roles and molecular interactions. As a non-proteinogenic amino acid, it is not incorporated into proteins but may interact with a variety of biological targets, including enzymes, receptors, and ion channels.

Future investigations will likely employ chemoproteomics and metabolomics approaches to identify the binding partners of this compound within a biological system. By using a tagged version of the molecule, researchers can pull down its interacting proteins and identify them using mass spectrometry. This can provide crucial insights into its mechanism of action and potential physiological effects.

Furthermore, studies may explore its role as a potential metabolic probe or its incorporation into secondary metabolic pathways in microorganisms. Understanding these fundamental interactions is a critical step toward harnessing the full therapeutic or biotechnological potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2-(Ethylamino)heptanoic acid?

  • Methodological Answer : Synthesis typically involves condensation reactions between ethylamine and heptanoic acid derivatives, followed by purification via column chromatography. Characterization employs spectroscopic techniques (e.g., NMR for structural elucidation, IR for functional group verification) and chromatographic methods (HPLC for purity assessment). Calorimetric studies (e.g., DSC) can confirm thermodynamic stability .
  • Key Considerations : Ensure reaction conditions (temperature, solvent polarity) are optimized to minimize side products. Cross-validate NMR data with computational modeling (e.g., DFT) to resolve ambiguities in stereochemistry .

Q. How can researchers verify the purity of this compound in heterogeneous mixtures?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) to detect trace impurities. Pair this with elemental analysis to confirm stoichiometric ratios of C, H, and N. For quantitative purity, employ gas chromatography (GC) with flame ionization detection, referencing standardized retention indices .
  • Key Considerations : Calibrate instruments using certified reference materials. Replicate analyses across independent labs to address inter-laboratory variability .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?

  • Methodological Answer : Conduct a meta-analysis of existing datasets, applying statistical tests (e.g., Cochran’s Q) to identify outliers. Replicate experiments under controlled conditions (e.g., inert atmosphere to prevent oxidation) and validate via high-precision calorimetry. Cross-reference with computational thermodynamics (e.g., Gaussian software for ΔHf calculations) .
  • Key Considerations : Document experimental parameters (e.g., pressure, humidity) meticulously to isolate confounding variables. Use systematic review frameworks (e.g., PRISMA) to ensure transparency in data inclusion/exclusion criteria .

Q. What experimental designs are optimal for studying the compound’s interaction with enzymatic systems (e.g., amino acid transporters)?

  • Methodological Answer : Employ kinetic assays (e.g., stopped-flow spectrophotometry) to measure binding affinity (Kd) and catalytic efficiency (kcat/Km). Use isotopic labeling (e.g., <sup>14</sup>C) to track metabolic pathways. Validate findings with CRISPR-edited cell lines to isolate specific transporter interactions .
  • Key Considerations : Include negative controls (e.g., enzyme-free assays) and account for pH-dependent activity shifts. Apply Michaelis-Menten kinetics with nonlinear regression to avoid misinterpretation of saturation effects .

Q. How can contradictory spectroscopic data (e.g., conflicting <sup>13</sup>C NMR peaks) be systematically addressed?

  • Methodological Answer : Perform 2D NMR experiments (e.g., HSQC, HMBC) to resolve overlapping signals. Compare results with density functional theory (DFT)-predicted chemical shifts. If discrepancies persist, consider polymorphic forms or solvent-induced conformational changes and characterize via X-ray crystallography .
  • Key Considerations : Archive raw spectral data in open-access repositories (e.g., Zenodo) for peer validation. Use consensus algorithms (e.g., Bayesian inference) to quantify uncertainty in peak assignments .

Methodological and Ethical Considerations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles by publishing step-by-step synthetic protocols on platforms like Protocols.io . Implement robotic liquid handlers for precision in reagent dispensing. Use blockchain-based lab notebooks to timestamp procedural modifications .
  • Key Considerations : Conduct inter-laboratory studies to identify protocol-sensitive steps (e.g., catalyst loading). Disclose batch-specific variability in supplementary materials .

Q. How should researchers structure a hypothesis-driven investigation into the compound’s role in metabolic pathways?

  • Methodological Answer : Formulate hypotheses using the PICO framework (Population, Intervention, Comparison, Outcome). For example: “Does this compound (Intervention) inhibit hepatic gluconeogenesis (Outcome) in murine models (Population) compared to placebo (Comparison)?” Validate via isotope-resolved metabolomics (IRM) and transcriptomic profiling .
  • Key Considerations : Pre-register hypotheses on platforms like Open Science Framework to mitigate bias. Use sham-controlled designs to isolate compound-specific effects .

Data Analysis and Presentation

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Apply benchmark dose (BMD) modeling to estimate thresholds for adverse effects. Use mixed-effects models to account for intra-subject variability. Visualize data with time-to-event curves (Kaplan-Meier) for longitudinal studies .
  • Key Considerations : Report confidence intervals and effect sizes (e.g., Cohen’s d) instead of relying solely on p-values. Use open-source tools (e.g., R/Bioconductor) for reproducible analysis pipelines .

Q. How can researchers integrate heterogeneous data (e.g., in vitro, in silico) to predict the compound’s bioavailability?

  • Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating solubility (LogP), permeability (Caco-2 assays), and hepatic clearance data. Validate predictions using machine learning (e.g., random forests trained on ChEMBL datasets) .
  • Key Considerations : Quantify uncertainty via Monte Carlo simulations. Cross-check in silico predictions with ex vivo intestinal perfusion models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.